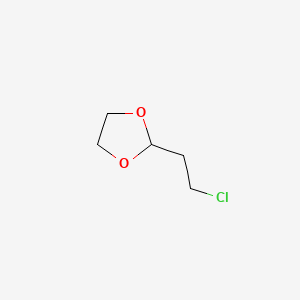

2-(2-Chloroethyl)-1,3-dioxolane

説明

Significance within the Field of Heterocyclic Organic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to organic chemistry and biochemistry. Dioxolanes, a subclass of these compounds, are five-membered rings containing two oxygen atoms. wikipedia.org They are frequently employed as protecting groups for carbonyl compounds, such as aldehydes and ketones, due to their stability under various reaction conditions and the relative ease of their formation and removal. wikipedia.org

The significance of 2-(2-Chloroethyl)-1,3-dioxolane lies in its bifunctional nature. The dioxolane moiety serves as a masked aldehyde, preventing its reaction while transformations are carried out on the chloroethyl side chain. The chlorine atom, in turn, provides a site for nucleophilic substitution or elimination reactions, allowing for the introduction of a wide array of other functional groups. This makes the compound a valuable intermediate for the synthesis of more complex molecules.

Historical and Current Research Trajectories for this compound

Historically, research involving dioxolanes has often revolved around their use as protecting groups. wikipedia.org The synthesis of various substituted dioxolanes, including those with haloalkyl chains, has been a subject of interest to expand the toolbox of synthetic organic chemists.

Current research continues to explore the utility of this compound and related compounds in the synthesis of novel chemical entities. Its application can be seen in the preparation of precursors for polymers and in the construction of complex molecular architectures. The reactivity of the chloroethyl group allows for its incorporation into larger molecules through various coupling reactions. For instance, it can be a precursor in the synthesis of compounds with potential applications in materials science and pharmaceuticals.

Methodologies for Chemical Identity and Structural Representation

The precise identification and representation of a chemical compound are paramount for reproducible scientific research. This is achieved through systematic nomenclature, registry numbers, and analytical data.

The systematic name for the compound is this compound. nih.gov This name is derived following the rules set by the International Union of Pure and Applied Chemistry (IUPAC).

For unambiguous identification, chemical compounds are assigned a unique CAS Registry Number. The CAS number for this compound is 4362-36-1. guidechem.com This identifier is universally recognized and helps in avoiding confusion that might arise from different naming conventions.

Other identifiers include:

InChI: InChI=1S/C5H9ClO2/c6-2-1-5-7-3-4-8-5/h5H,1-4H2 nih.govguidechem.com

InChIKey: GBKZPLIJKMRYTE-UHFFFAOYSA-N nih.govguidechem.com

SMILES: C1COC(O1)CCCl guidechem.com

The molecular formula of this compound is C5H9ClO2. nih.gov This indicates that each molecule is composed of five carbon atoms, nine hydrogen atoms, one chlorine atom, and two oxygen atoms.

Based on this elemental composition, the molecular weight of the compound can be calculated. The molecular weight is approximately 136.58 g/mol . nih.gov This value is crucial for stoichiometric calculations in chemical reactions.

| Property | Value |

| Molecular Formula | C5H9ClO2 nih.gov |

| Molecular Weight | 136.58 g/mol nih.gov |

| CAS Registry Number | 4362-36-1 guidechem.com |

| Boiling Point | 179.6°C at 760mmHg |

| Density | 1.14 g/cm³ |

Structure

3D Structure

特性

IUPAC Name |

2-(2-chloroethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c6-2-1-5-7-3-4-8-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKZPLIJKMRYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195892 | |

| Record name | 2-(2-Chloroethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4362-36-1 | |

| Record name | 2-(2-Chloroethyl)-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4362-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloroethyl)-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004362361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Chloroethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chloroethyl)-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-CHLOROETHYL)-1,3-DIOXOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL9L48CFR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 2 Chloroethyl 1,3 Dioxolane and Diverse Analogues

Strategies for Dioxolane Ring Formation with Chloroethyl Substituents

The creation of the 1,3-dioxolane (B20135) ring bearing a chloroethyl group can be achieved through several established synthetic routes. These methods often involve the reaction of a carbonyl-containing compound with a diol or the cyclization of precursors already containing the necessary functionalities.

Acetalization Reactions Involving Carbonyl Precursors and Diols

A primary and widely utilized method for the synthesis of 2-(2-chloroethyl)-1,3-dioxolane is the acetalization of 3-chloropropionaldehyde with ethylene (B1197577) glycol. youtube.comkhanacademy.org This reaction is typically catalyzed by an acid, which facilitates the nucleophilic attack of the diol's hydroxyl groups on the carbonyl carbon of the aldehyde. organic-chemistry.orgyoutube.com The process involves the formation of a hemiacetal intermediate, which then undergoes an intramolecular cyclization to form the stable five-membered dioxolane ring. youtube.com To drive the equilibrium towards the product, water, a byproduct of the reaction, is often removed using techniques such as azeotropic distillation with a suitable solvent like toluene (B28343) or by using a Dean-Stark apparatus. organic-chemistry.org Various acid catalysts can be employed, including p-toluenesulfonic acid and ion-exchange resins. organic-chemistry.orggoogle.com

For instance, the reaction of p-chlorobenzaldehyde with ethylene glycol in the presence of p-toluenesulfonic acid and xylene as a solvent yields p-chlorobenzaldehyde ethylene acetal (B89532). google.com Similarly, the reaction of chloroacetaldehyde (B151913) dimethyl acetal with 1,4-butanediol (B3395766) using Dowex 50 resin as a catalyst produces 2-chloromethyl-1,3-dioxepane. prepchem.com The reaction progress can be monitored by collecting the stoichiometric amount of the alcohol byproduct. prepchem.com

Condensation Pathways Utilizing Halogenated Alcohols and Epoxides

Alternative synthetic strategies involve the condensation of halogenated alcohols with epoxides. While less common for the direct synthesis of this compound, these pathways are crucial for creating related structures. For example, the reaction of a halogenated alcohol with an epoxide can lead to the formation of a halo-substituted ether alcohol, which can then be cyclized to form a dioxolane ring. The specific reaction conditions, including the choice of catalyst and solvent, are critical in directing the reaction towards the desired product and minimizing side reactions.

Derivatization from Halogenated Acetates and Aliphatic Diols

A notable process for producing 2-halomethyl-1,3-cyclic acetals involves the reaction of 1,2-dihaloethyl acetate (B1210297) with a lower aliphatic diol, such as ethylene glycol. google.com This method begins with the halogenation of vinyl acetate to produce 1,2-dihaloethyl acetate. google.com This intermediate is then reacted with the diol, leading to an exchange reaction that forms the 2-halomethyl-1,3-cyclic acetal and by-products like 2-chloroethyl acetate. google.com The reaction can be catalyzed by the hydrogen halide formed as a by-product. google.com To improve the yield and purity of the final product, the reaction mixture is subjected to alkaline hydrolysis, typically with an aqueous solution of sodium hydroxide (B78521), followed by separation of the organic and aqueous phases and distillation. google.com

Targeted Synthesis of Functionally Substituted Dioxolane Systems

Beyond the direct synthesis of this compound, significant research has focused on introducing functional groups into the dioxolane scaffold and on the synthesis of more complex structures, such as spiro-dioxolane systems.

Chloroethyl Moiety Introduction within Dioxolane Scaffolds

The introduction of a chloroethyl group onto a pre-existing dioxolane ring is a less direct but viable synthetic approach for creating functionalized analogues. This can be achieved through various chemical transformations. For example, a dioxolane derivative with a suitable functional group, such as a hydroxyl or an ester, at the 2-position can be converted to the corresponding chloroethyl derivative through standard substitution or reduction/halogenation sequences. The choice of reagents and reaction conditions is critical to ensure the stability of the dioxolane ring during these transformations.

One patented method describes the preparation of 2-(2-chloroethoxy)ethanol (B196239) from diethylene glycol. google.com The process involves reacting diethylene glycol with metaboric anhydride (B1165640) to form an intermediate, which is then treated with thionyl chloride and subsequently hydrolyzed to yield the final product. google.com

Base-Catalyzed Approaches to Spiro-1,3-dioxolane Oxindoles

A significant area of research has been the synthesis of spiro-1,3-dioxolane oxindoles, which are complex molecules with potential biological activity. nih.govnih.gov One-pot, three-component reactions are often employed for the efficient construction of these spiro compounds. orientjchem.org For instance, the reaction of isatin (B1672199) derivatives, malononitrile, and cyclic 1,3-diketones can be catalyzed by various agents, including nano Ag/kaolin, to produce spiro[4H-pyran-3,3′-oxindoles] in high yields. orientjchem.org

Another approach involves the base-catalyzed reaction of isatins with (3-hydroxyprop-1-yn-1-yl)phosphonates. nih.govnih.gov This method leads to the formation of phosphoryl-substituted spiro-1,3-dioxolane oxindoles with high yields and stereoselectivity, particularly when using lithium tert-butoxide as the base. nih.gov The reactivity of N-substituted isatins has been observed to be higher than that of unsubstituted ones in these reactions. nih.gov The synthesis of spiro-(1,3-dioxolane-2,3'-indolin)-2'-one can also be achieved from the reaction of isatin and ethylene glycol. chemicalbook.com

A different strategy for constructing spirooxindoles from non-oxindole precursors involves a tandem nitro-reduction and double lactamization sequence. rsc.org This method utilizes readily prepared 2-(2-nitrobenzyl)-2-(2-nitrophenyl)malonates, which undergo reaction promoted by iron in acetic acid to afford spiro[indoline-3,3′-quinoline]-2,2′-diones. rsc.org

Below is an interactive data table summarizing the synthesis of various dioxolane derivatives:

Table 1: Synthetic Approaches to Dioxolane Derivatives

| Starting Materials | Catalyst/Reagents | Product | Key Features |

|---|---|---|---|

| p-Chlorobenzaldehyde, Ethylene Glycol | p-Toluenesulfonic Acid, Xylene | p-Chlorobenzaldehyde Ethylene Acetal | Acetalization with azeotropic water removal. google.com |

| Chloroacetaldehyde Dimethyl Acetal, 1,4-Butanediol | Dowex 50 Resin | 2-Chloromethyl-1,3-dioxepane | Acetal exchange reaction with resin catalyst. prepchem.com |

| Vinyl Acetate, Ethylene Glycol | Halogen, Sodium Hydroxide | 2-Chloromethyl-1,3-dioxolane (B1265877) | Halogenation followed by diol reaction and hydrolysis. google.com |

| Isatin, Malononitrile, Cyclic 1,3-Diketone | Nano Ag/kaolin | Spiro[4H-pyran-3,3′-oxindole] | One-pot, three-component synthesis. orientjchem.org |

| Isatins, (3-Hydroxyprop-1-yn-1-yl)phosphonates | Lithium tert-butoxide | Phosphoryl substituted spiro-1,3-dioxolane oxindoles | Base-catalyzed reaction with high stereoselectivity. nih.gov |

| Diethylene Glycol | Metaboric Anhydride, Thionyl Chloride | 2-(2-Chloroethoxy)ethanol | Multi-step synthesis via a borate (B1201080) intermediate. google.com |

| 2-(2-Nitrobenzyl)-2-(2-nitrophenyl)malonates | Iron, Acetic Acid | Spiro[indoline-3,3′-quinoline]-2,2′-diones | Tandem nitro-reduction/double lactamization. rsc.org |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Chloropropionaldehyde |

| Ethylene Glycol |

| p-Toluenesulfonic Acid |

| p-Chlorobenzaldehyde |

| p-Chlorobenzaldehyde Ethylene Acetal |

| Xylene |

| Chloroacetaldehyde Dimethyl Acetal |

| 1,4-Butanediol |

| 2-Chloromethyl-1,3-dioxepane |

| Vinyl Acetate |

| 1,2-Dihaloethyl Acetate |

| 2-Chloroethyl Acetate |

| Sodium Hydroxide |

| 2-Halomethyl-1,3-cyclic acetals |

| 2-(2-Chloroethoxy)ethanol |

| Diethylene Glycol |

| Metaboric Anhydride |

| Thionyl Chloride |

| Spiro-1,3-dioxolane Oxindoles |

| Isatin |

| Malononitrile |

| Cyclic 1,3-Diketones |

| Spiro[4H-pyran-3,3′-oxindoles] |

| (3-Hydroxyprop-1-yn-1-yl)phosphonates |

| Lithium tert-butoxide |

| Spiro-(1,3-dioxolane-2,3'-indolin)-2'-one |

| 2-(2-Nitrobenzyl)-2-(2-nitrophenyl)malonates |

| Spiro[indoline-3,3′-quinoline]-2,2′-diones |

| Iron |

Microwave-Assisted Synthetic Protocols for Dihalogenomethyl-1,3-dioxolane Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significant rate enhancements and improved yields compared to conventional heating methods. clockss.org The application of microwave activation is particularly beneficial in the synthesis of dihalogenomethyl-1,3-dioxolane derivatives. This technique can be employed in both homogeneous solutions and in "dry media" conditions, where the reactants are supported on a solid matrix like K10 montmorillonite. clockss.org

In a typical microwave-assisted synthesis, the reaction times can be dramatically reduced. For instance, heterocyclization reactions that might take several hours under conventional heating can be completed in a matter of minutes with microwave irradiation. researchgate.net The choice of microwave system, whether a domestic multimode oven or a focused monomode reactor, can influence the reaction conditions and outcomes. clockss.org It is crucial to monitor the temperature of the reaction mixture, which can be achieved using an infrared detector or a thermocouple. clockss.org

One notable application of this methodology is in the condensation reactions of hydrazine (B178648) with isophorone (B1672270) derivatives to form 1,2-diazaphenalenes, where microwave activation has shown superior results. clockss.org In some cases, this high-energy input can also lead to subsequent reactions, such as decarboxylation of the initially formed heterocyclic products. clockss.org When reactions are conducted in dry media over solid supports, it is possible to obtain unique products, such as dicondensation products, alongside the desired heterocycles. clockss.org

The synthesis of 2-substituted-1,3-oxazolidines, structurally related to dioxolanes, from vicinal amino-alcohols and aldehydes or ketones also benefits from microwave activation. researchgate.net Depending on the reactivity of the starting materials, these reactions can be significantly accelerated, with yields often ranging from 80% to 85%. researchgate.net

Formation of Cyclic Ketene (B1206846) Acetals and Related Unsaturated Dioxolane Species

Cyclic ketene acetals, such as 2-methylene-1,3-dioxolane, are valuable monomers in polymer chemistry and can be synthesized from halogenated precursors like 2-(chloromethyl)-1,3-dioxolane. google.comacs.org A common method for their preparation is the dehydrohalogenation of the corresponding 2-(halomethyl)-1,3-dioxolane derivative. google.comgoogle.com

This elimination reaction is typically carried out using a strong base. For example, 2-methylene-1,3-dioxepane (B1205776) can be prepared by reacting 2-(chloromethyl)-1,3-dioxepane (B8710182) with a hydroxide compound, such as potassium hydroxide, in a non-reactive alcohol like 2-butanol (B46777) at elevated temperatures. google.comgoogle.com Another effective base for this transformation is potassium t-butoxide. google.com The precursor, 2-(chloromethyl)-1,3-dioxepane, is itself prepared through an acetal exchange reaction between chloroacetaldehyde dimethyl acetal and 1,4-butanediol in the presence of an acid catalyst. google.com

The synthesis of α,β-unsaturated acetals, including dioxolanes, can also be achieved through the trans-acetalization of dimethylacetals with diols in an acidic medium. researchgate.net This method is applicable to a range of diols, including meso and C2-symmetrical 1,2-, 1,3-, and 1,4-diols, leading to the formation of various unsaturated cyclic acetals. researchgate.net

Mechanistic Insights into Catalyst Selection and Reaction Optimization

Influence of Catalytic Systems on Reaction Efficiency and Product Distribution

A variety of catalysts, including Brønsted and Lewis acids, have been employed for the synthesis of 1,3-dioxolanes from carbonyl compounds and diols. organic-chemistry.org Standard procedures often utilize p-toluenesulfonic acid as a catalyst in a solvent like toluene, which allows for the continuous removal of water via a Dean-Stark apparatus to drive the equilibrium towards product formation. organic-chemistry.orgchemicalbook.com Other methods for water removal include the use of orthoesters or molecular sieves. organic-chemistry.org

The choice of catalyst can significantly impact reaction rates and product yields. For instance, in the synthesis of 1,3-dioxolane from ethylene glycol and paraformaldehyde, concentrated sulfuric acid has been used as a catalyst. chemicalbook.com The reaction of 1,2-propylene oxide with acetone (B3395972) to form 2,2,4-trimethyl-1,3-dioxolane (B74433) has been shown to be effectively catalyzed by a system composed of 1-butyl-3-methylimidazolium bromide ionic liquid and anhydrous zinc chloride, leading to high conversion and selectivity. google.com This system offers an advantage over using expensive and corrosive zinc trifluoromethanesulfonate. google.com

In some cases, the catalyst can also influence the product distribution. For example, in the oxidation of 2-isopropyl-1,3-dioxolane (B1206155) with chlorine dioxide, the solvent plays a crucial role in the product outcome. njit.edu In dichloromethane, the primary product is 2-hydroxyethyl isobutyrate, whereas in chloroform (B151607) or carbon tetrachloride, 2-chloroethyl isobutyrate is also formed in comparable yields. njit.edu

The development of novel catalytic systems continues to be an active area of research. For example, a chiral binaphthyldiimine-Ni(II) complex has been shown to catalyze the asymmetric 1,3-dipolar cycloaddition between carbonyl ylides and aldehydes to produce cis-1,3-dioxolanes with high diastereoselectivity. organic-chemistry.org Similarly, rare-earth triflates like Sc(OTf)₃ have been utilized for the ring-opening polymerization of 1,3-dioxolane. rsc.org

Table 1: Comparison of Catalytic Systems in Dioxolane Synthesis

| Catalyst System | Reactants | Product | Key Advantages |

| p-Toluenesulfonic acid | Carbonyl compound, Diol | 1,3-Dioxolane | Standard, effective water removal with Dean-Stark. organic-chemistry.orgchemicalbook.com |

| Sulfuric Acid | Ethylene glycol, Paraformaldehyde | 1,3-Dioxolane | Simple Brønsted acid catalyst. chemicalbook.com |

| Ionic liquid/ZnCl₂ | 1,2-Propylene oxide, Acetone | 2,2,4-Trimethyl-1,3-dioxolane | High conversion and selectivity, less corrosive. google.com |

| Chiral Ni(II) complex | Carbonyl ylide, Aldehyde | cis-1,3-Dioxolane | High diastereo- and enantioselectivity. organic-chemistry.org |

| Sc(OTf)₃ | 1,3-Dioxolane | Poly(1,3-dioxolane) | Effective for ring-opening polymerization. rsc.org |

| Montmorillonite K10 | Salicylaldehyde (B1680747), Diols | Substituted 1,3-dioxolanes | Good yields, short reaction times. nih.gov |

Control of Stereoselectivity and Enantiomeric Purity in Dioxolane Syntheses

Achieving high levels of stereoselectivity and enantiomeric purity is a critical goal in the synthesis of chiral dioxolane derivatives, many of which have applications in pharmaceuticals. google.com Several strategies have been developed to control the stereochemical outcome of these reactions.

One approach involves the use of chiral starting materials. For instance, the synthesis of chiral 1,3-dioxolanes with high enantiomeric excess (>99% ee) has been achieved by reacting salicylaldehyde with enantiopure diols. nih.gov Since the chiral centers of the diols are not directly involved in the reaction, their stereochemistry is transferred to the product. nih.gov

Catalytic asymmetric synthesis offers a powerful method for generating chiral dioxolanes from achiral precursors. The use of chiral catalysts can induce enantioselectivity in the ring-forming step. As mentioned earlier, a chiral binaphthyldiimine-Ni(II) complex has been successfully employed for the asymmetric synthesis of cis-1,3-dioxolanes. organic-chemistry.org

Another strategy involves the stereoselective formation of a reactive intermediate. For example, the reaction of alkenes with a hypervalent iodine reagent in the presence of a carboxylic acid can generate a 1,3-dioxolan-2-yl cation intermediate stereospecifically. nih.gov Subsequent trapping of this cation with a nucleophile, such as a silyl (B83357) enol ether, leads to the formation of substituted dioxolanes with controlled stereochemistry. nih.gov

The separation of enantiomers is also a viable method for obtaining enantiomerically pure dioxolanes. This can be achieved through techniques like chiral high-performance liquid chromatography (HPLC) or by enzymatic resolution, where a hydrolytic enzyme selectively cleaves one enantiomer, allowing for the isolation of the other. nih.govgoogle.com Furthermore, the determination of enantiomeric purity is crucial and can be accomplished using techniques like NMR spectroscopy with chiral derivatizing agents, such as chiral boric acids, which can effectively differentiate between enantiomers. nih.gov

Table 2: Methods for Achieving Stereocontrol in Dioxolane Synthesis

| Method | Description | Example |

| Chiral Substrates | Use of enantiopure starting materials to transfer chirality. | Reaction of salicylaldehyde with enantiopure diols. nih.gov |

| Asymmetric Catalysis | Employment of a chiral catalyst to induce enantioselectivity. | Chiral Ni(II) complex for asymmetric 1,3-dipolar cycloaddition. organic-chemistry.org |

| Stereoselective Intermediate Formation | Generation of a stereochemically defined reactive intermediate. | Formation of a 1,3-dioxolan-2-yl cation from an alkene. nih.gov |

| Enantiomer Separation | Physical or enzymatic separation of a racemic mixture. | Chiral HPLC or enzymatic resolution. nih.govgoogle.com |

Reaction Mechanisms and Chemical Transformations Involving 2 2 Chloroethyl 1,3 Dioxolane

Nucleophilic Substitution Reactions and Their Mechanistic Elucidation

Detailed mechanistic studies often point towards a bimolecular nucleophilic substitution (SN2) pathway, where the nucleophile directly displaces the chloride ion. However, the proximity of the oxygen atoms within the dioxolane ring introduces the potential for neighboring group participation. This can complicate the reaction mechanism, possibly leading to the formation of a transient five-membered ring intermediate, a dioxolanium cation, which then undergoes nucleophilic attack. The ultimate product distribution and reaction kinetics are a result of the competition between these potential pathways.

Ring-Opening Polymerization Kinetics and Copolymerization Studies of Dioxolane Derivatives

The 1,3-dioxolane (B20135) ring is susceptible to ring-opening polymerization, a process of significant industrial relevance for the production of polyethers and other advanced materials. This polymerization is typically initiated by cationic species.

The cationic ring-opening polymerization of cyclic acetals like 1,3-dioxolane and its derivatives is a well-studied area. The polymerization process is generally initiated by protic acids or Lewis acids, which leads to the formation of a highly reactive carboxonium ion. This active species then propagates by reacting with monomer molecules, causing the dioxolane ring to open and the polymer chain to grow.

Kinetic investigations have revealed that the polymerization process can be intricate, with potential side reactions such as chain transfer to monomer and backbiting, which can affect the molecular weight and structure of the resulting polymer. The presence of the chloroethyl substituent in 2-(2-chloroethyl)-1,3-dioxolane influences the monomer's reactivity due to the electron-withdrawing effect of the chlorine atom, which can impact the stability of the propagating cationic center.

The copolymerization of dioxolane derivatives with vinyl monomers presents a powerful strategy for synthesizing polymers with tailored properties, combining the characteristics of both monomer types. For instance, the copolymerization of 1,3-dioxolane with vinyl monomers has been explored to create novel materials.

The kinetics of such copolymerizations are often complex because they involve two different types of polymerizing species. The reactivity ratios of the comonomers are critical parameters that dictate the final composition and sequence distribution of the copolymer. Characterization of the resulting copolymers is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) for compositional analysis and Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.

Reactivity Patterns of Dioxolane Rings in Diverse Chemical Systems

Beyond polymerization, the dioxolane ring can participate in a variety of other chemical reactions, including those involving carbenes and isomerization.

Carbenes, which are highly reactive neutral species containing a divalent carbon atom, can react with dioxolane rings. These reactions can proceed through either C-H bond insertion or cycloaddition pathways. For example, the reaction of dichlorocarbene, generated from chloroform (B151607) and a base, with furan- and silvane-based dienes has been shown to yield dichlorocyclopropane derivatives. This suggests that dioxolane rings could undergo similar cycloaddition reactions across the C=C double bond if one were present in a substituent, or C-H insertion into the saturated ring, depending on the specific carbene and reaction conditions.

Under certain conditions, particularly in the presence of acid catalysts, dioxolane structures can undergo isomerization. These reactions can involve the reversible opening and closing of the acetal (B89532) ring, potentially leading to a mixture of structural isomers. The position of the equilibrium in these dynamic systems is determined by the relative thermodynamic stabilities of the involved isomers. For instance, studies on the acid-catalyzed hydrolysis and formation of 1,3-dioxolane have provided insight into the equilibrium dynamics of such systems.

Hydrolytic Stability and Decomposition Mechanisms of Related Chloroalkyl Compounds

The hydrolytic stability of this compound is a critical aspect of its chemical profile, particularly in aqueous environments. While specific kinetic data for this compound is not extensively documented in publicly available literature, its stability and decomposition pathways can be inferred from the well-established chemistry of acetals and the influence of halogenated alkyl groups.

General Principles of Acetal Hydrolysis

The 1,3-dioxolane ring is an acetal formed from chloroacetaldehyde (B151913) and ethylene (B1197577) glycol. Acetal hydrolysis is a reversible process that is characteristically catalyzed by acids and is generally stable under neutral and alkaline conditions. chemistrysteps.com A patent for the production of 2-chloromethyl-1,3-dioxolane (B1265877) notes that the cyclic acetal product appears to remain unaffected during aqueous alkaline hydrolysis, a step used to remove acyclic ester by-products. google.com

The generally accepted mechanism for acid-catalyzed acetal hydrolysis involves the following key steps:

Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid catalyst (H₃O⁺), converting the ether oxygen into a good leaving group.

Carbocation Formation: The C-O bond cleaves, leading to the opening of the dioxolane ring and the formation of a resonance-stabilized carbocation, often referred to as an oxocarbenium ion.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.

Deprotonation: The resulting protonated intermediate is deprotonated, often by another water molecule or a conjugate base, to form a hemiacetal.

Repeat of the Process: The remaining ether oxygen of the hemiacetal is then protonated, followed by elimination of the alcohol (in this case, one of the hydroxyl groups of ethylene glycol) to form a protonated aldehyde.

Final Deprotonation: The protonated aldehyde is deprotonated to yield the final aldehyde and the diol.

For this compound, this process would lead to the formation of chloroacetaldehyde and ethylene glycol. wikipedia.org

Influence of the Chloroethyl Group

The rate of acetal hydrolysis is significantly influenced by the electronic nature of the substituents attached to the acetal carbon (the C2 position of the dioxolane ring). The rate-determining step is typically the formation of the carbocation intermediate. nih.gov

Electron-donating groups stabilize the positively charged carbocation intermediate, thereby accelerating the rate of hydrolysis.

Electron-withdrawing groups , such as the chloroethyl group, have the opposite effect. The chlorine atom pulls electron density away from the acetal carbon through the inductive effect. This destabilizes the developing positive charge on the carbocation intermediate, making its formation more difficult and thus slowing down the rate of hydrolysis compared to unsubstituted or alkyl-substituted dioxolanes.

A systematic study on the hydrolysis of a series of substituted benzylidene acetals demonstrated this principle. The presence of electron-withdrawing groups on the phenyl ring led to a significant decrease in the hydrolysis rate. nih.gov For instance, incorporating a trifluoromethyl group, a strong inductively electron-withdrawing group, at the para-position of a benzylidene acetal increased the half-life of hydrolysis by several orders of magnitude compared to the unsubstituted analog. nih.gov Similarly, the chloroethyl group in this compound is expected to decrease its hydrolytic lability under acidic conditions relative to acetals with electron-donating substituents.

Decomposition Products

The primary decomposition products of the hydrolysis of this compound are:

Chloroacetaldehyde: This is a reactive aldehyde that is known to readily hydrate (B1144303) in aqueous solutions to form monomer and dimer hydrates. nih.gov

Ethylene Glycol: A stable diol.

ClCH₂CH₂-C₄H₆O₂ + H₂O ⇌ ClCH₂CHO + HOCH₂CH₂OH

Interactive Data Table: Relative Hydrolytic Stability of Substituted Dioxolanes

The following table illustrates the expected relative rates of acid-catalyzed hydrolysis for various 2-substituted 1,3-dioxolanes based on the electronic effects of the substituent.

| Substituent (R) at C2 | Electronic Effect of R | Expected Relative Rate of Hydrolysis |

| -H | Neutral | Baseline |

| -CH₃ | Electron-donating | Faster than baseline |

| -OCH₃ | Strong electron-donating | Significantly faster than baseline |

| -C₆H₅ | Electron-donating (resonance) | Faster than baseline |

| -CH₂Cl | Electron-withdrawing | Slower than baseline |

| -CH₂CH₂Cl | Electron-withdrawing | Slower than baseline |

| -NO₂ | Strong electron-withdrawing | Significantly slower than baseline |

This table is illustrative and based on established principles of physical organic chemistry. The actual rates would need to be determined experimentally.

Advanced Spectroscopic and Computational Approaches for Structural and Electronic Characterization of 2 2 Chloroethyl 1,3 Dioxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Assignment

Proton NMR spectroscopy of 2-(2-chloroethyl)-1,3-dioxolane reveals distinct signals corresponding to the different proton environments within the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is affected by the presence of electronegative atoms like oxygen and chlorine.

The protons on the ethyl chain (Cl-CH₂-CH₂-) and the dioxolane ring (-O-CH₂-CH₂-O- and -O-CH-O-) exhibit characteristic chemical shifts. The methylene (B1212753) group attached to the chlorine atom is expected to be deshielded and thus appear at a lower field (higher ppm value) compared to the other methylene groups. The protons on the dioxolane ring will also have specific chemical shifts influenced by the adjacent oxygen atoms.

A general approximation of the chemical shifts can be made by considering the substituent effects. For instance, the protons of the CH₂Cl group in a similar environment, like chloroethane, appear around 3.5 ppm. docbrown.info The protons of the dioxolane ring typically resonate between 3.8 and 4.0 ppm. The methine proton (-O-CH-O-) is expected to appear further downfield, often around 4.8 to 5.0 ppm.

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Structural Correlation

Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal.

The carbon attached to the chlorine atom (C-Cl) will be significantly deshielded and appear at a lower field. The carbons of the dioxolane ring will also have characteristic chemical shifts due to the attached oxygen atoms. Generally, carbons single-bonded to oxygen appear in the range of 50-80 ppm. oregonstate.edulibretexts.org The acetal (B89532) carbon (-O-C-O-) is even more deshielded and typically resonates between 90-110 ppm. oregonstate.edu

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups and gain insights into the conformational properties of the molecule.

Infrared (IR) Spectroscopy for Characteristic Absorption Bands

The IR spectrum of this compound will show characteristic absorption bands for the various functional groups present. Key expected absorptions include:

C-H stretching: Aliphatic C-H stretching vibrations are expected in the region of 2850-3000 cm⁻¹. libretexts.org

C-O stretching: The strong C-O stretching vibrations of the ether linkages in the dioxolane ring will appear in the 1000-1200 cm⁻¹ region.

C-Cl stretching: The C-Cl stretching vibration typically occurs in the range of 600-800 cm⁻¹.

CH₂ bending: Bending vibrations for the methylene groups will be observed around 1450-1470 cm⁻¹. libretexts.org

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the C-C backbone vibrations and symmetric stretching modes of the dioxolane ring. The O-C-O stretching mode in liquid 1,3-dioxolane (B20135) has been observed in the Raman spectrum. researchgate.net

High-Resolution Structural Determination Techniques

While NMR and vibrational spectroscopy provide valuable structural information, high-resolution techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM) would be required to determine the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and conformational details. mdpi.comresearchgate.net These techniques provide a definitive solid-state structure, which can be used to correlate with the spectroscopic data obtained in solution. As of the current knowledge, a high-resolution crystal structure for this compound has not been reported in publicly available databases.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure of this compound has been reported in the publicly available literature, the application of this technique would provide invaluable insights into its solid-state conformation and, if the compound crystallizes in a chiral space group, its absolute configuration.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the electron density distribution within the crystal, allowing for the precise determination of bond lengths, bond angles, and torsion angles. For this compound, X-ray analysis would reveal the preferred conformation of the dioxolane ring, which can adopt various puckered forms such as the envelope or twist conformations. Furthermore, it would definitively establish the spatial orientation of the 2-(2-chloroethyl) substituent relative to the ring. This information is crucial for understanding intermolecular interactions in the solid state, such as van der Waals forces and potential weak hydrogen bonds, which dictate the crystal packing.

Computational Chemistry and Quantum Mechanical Investigations

In the absence of experimental crystallographic data, computational chemistry provides a powerful alternative for investigating the structural and electronic properties of this compound. Quantum mechanical methods, in particular, offer a detailed picture of the molecule at the atomic and electronic levels.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT calculations can be employed to determine the optimized geometry, electronic structure, and relative energies of different conformers of this compound.

A study on the analogous compound, 2-methoxy-1,3-dioxolane (B17582), using DFT at the B3LYP/6-311++G(d,p) level of theory, provides a framework for what could be expected for the chloroethyl derivative. rsc.org For this compound, DFT calculations would likely predict a non-planar, puckered conformation for the dioxolane ring. The relative stability of different conformers arising from rotation around the C-C bonds of the chloroethyl side chain could also be assessed.

Key electronic properties that can be predicted by DFT include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions and potential sites for electrophilic or nucleophilic attack.

Table 1: Illustrative DFT-Calculated Properties for a Dioxolane System (based on 2-methoxy-1,3-dioxolane as an analogue)

| Property | Calculated Value |

|---|---|

| Optimized Energy (Hartree) | -423.123 |

| HOMO Energy (eV) | -7.54 |

| LUMO Energy (eV) | 1.23 |

| HOMO-LUMO Gap (eV) | 8.77 |

| Dipole Moment (Debye) | 2.15 |

Note: The values in this table are illustrative and based on a representative dioxolane system. Actual values for this compound would require specific DFT calculations.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to characterize chemical bonding. sciencearchives.org By examining the topological features of the electron density, such as bond critical points (BCPs), one can gain a deeper understanding of the nature of the chemical bonds within a molecule.

For this compound, a QTAIM analysis, likely performed on a DFT-optimized geometry, would allow for the characterization of the covalent bonds within the molecule. The properties at the BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), can differentiate between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. For instance, the C-O and C-C bonds are expected to show characteristics of covalent bonds, while the analysis could also reveal the nature of the C-Cl bond and any potential intramolecular interactions.

Table 2: Illustrative QTAIM Parameters at Bond Critical Points for a Dioxolane System

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Total Energy Density (H(r)) (a.u.) | Nature of Interaction |

|---|---|---|---|---|

| C-O (ring) | 0.25 | -0.85 | -0.20 | Covalent |

| C-C (ring) | 0.23 | -0.65 | -0.18 | Covalent |

| C-Cl | 0.18 | -0.40 | -0.12 | Polar Covalent |

Note: This table presents hypothetical QTAIM data for illustrative purposes. Specific values for this compound would need to be calculated.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods can also be used to predict spectroscopic parameters, which can then be compared with experimental data to validate the computed structures. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. rsc.org

For this compound, theoretical prediction of ¹H and ¹³C NMR spectra would be invaluable. By calculating the chemical shifts for different possible conformers, it may be possible to determine the predominant conformation in solution by comparing the calculated spectra with experimental NMR data. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption (UV-Vis) spectrum, providing information about the electronic transitions within the molecule.

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Substituted Dioxolane

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 (dioxolane ring) | 102.5 | 103.1 |

| C4/C5 (dioxolane ring) | 65.8 | 66.2 |

| CH₂ (ethyl side chain) | 42.1 | 42.5 |

| CH₂Cl (ethyl side chain) | 45.3 | 45.9 |

Note: The chemical shifts are illustrative and represent typical values for a similar structural motif. Actual experimental and predicted values for this compound may vary.

Conformational Analysis and Anomeric Effects in Dioxolane Ring Systems

The five-membered dioxolane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly the envelope and twist forms. The presence of a substituent at the C2 position, as in this compound, significantly influences this conformational preference.

A key stereoelectronic factor governing the conformation of dioxolane rings is the anomeric effect. This effect describes the tendency of an electronegative substituent at the anomeric carbon (C2) to adopt an axial orientation, which is counterintuitive from a purely steric standpoint. The anomeric effect is generally explained by a stabilizing hyperconjugative interaction between a lone pair of electrons on an adjacent ring oxygen atom and the antibonding σ* orbital of the C2-substituent bond.

In the case of this compound, computational conformational analysis would be essential to determine the relative energies of conformers with the chloroethyl group in axial versus equatorial positions. This analysis would also consider the various rotamers of the chloroethyl side chain. The interplay between steric hindrance from the substituent and the stabilizing anomeric effect will ultimately determine the most stable conformation of the molecule in the gas phase and in solution.

Applications of 2 2 Chloroethyl 1,3 Dioxolane in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Organic Synthesis

The dual functionality of 2-(2-chloroethyl)-1,3-dioxolane, with its reactive alkyl chloride and stable cyclic acetal (B89532), makes it a highly useful synthetic intermediate. mallakchemicals.com The dioxolane group serves as a masked aldehyde, which can be deprotected under specific conditions, while the chloroethyl group is susceptible to nucleophilic substitution, enabling the introduction of various functional groups. This allows for the sequential and controlled construction of intricate molecular architectures.

Synthesis of Pharmaceutical Intermediates and Lead Compounds

In the pharmaceutical industry, this compound plays a crucial role as a precursor in the synthesis of active pharmaceutical ingredients (APIs). mallakchemicals.com Its application spans various therapeutic areas, demonstrating its versatility in drug discovery and development.

One notable application is in the synthesis of Doxofylline, a bronchodilator used in the treatment of respiratory conditions like asthma. valeshvarbiotech.com In this synthesis, this compound serves as a key intermediate. valeshvarbiotech.com It is also utilized in the preparation of intermediates for other drugs, including those with applications as antibacterial agents and in the formulation of oral compositions like mouthwash. mallakchemicals.com

The chloroethyl moiety of the molecule allows for its use in the synthesis of various piperidine-containing compounds, which are prevalent in many pharmaceuticals. nih.govbldpharm.com For instance, it can be reacted with piperidine (B6355638) derivatives to form more complex structures that are precursors to neuroleptic drugs and other central nervous system agents. google.comjocpr.com

The ability to introduce the dioxolane-protected aldehyde functionality is particularly useful in multi-step syntheses where the aldehyde group needs to be preserved until a later stage. This strategy prevents unwanted side reactions and allows for the selective modification of other parts of the molecule.

Preparation of Agrochemical Precursors and Active Ingredients

The utility of this compound extends to the agrochemical sector, where it is used in the synthesis of pesticides and other crop protection agents. mallakchemicals.com The structural motifs derived from this compound are found in various agrochemicals, highlighting its importance in this industry.

Its role is often analogous to its application in pharmaceuticals, where it serves as a building block to construct the carbon skeleton of the active ingredients. The chloroethyl group can be displaced by a variety of nucleophiles to introduce the desired functionality for pesticidal or herbicidal activity. For example, it is used in the synthesis of certain amides that have applications as herbicides.

Precursor to Biologically Active Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound provides a valuable entry point to a variety of these important molecular frameworks. Its ability to participate in cyclization and derivatization reactions makes it a key starting material for the synthesis of biologically active heterocycles.

Derivatization to Piperidine and Benzomorphan (B1203429) Analogues

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast number of natural products and synthetic drugs with a wide range of biological activities. nih.gov this compound is a useful reagent for the introduction of a protected two-carbon side chain onto piperidine nitrogen atoms. This alkylation reaction is a common strategy for the synthesis of more complex piperidine derivatives. bldpharm.comgoogle.com

Furthermore, the functionalities present in this compound can be elaborated to construct benzomorphan analogues. Benzomorphans are a class of opioid analgesics, and the synthesis of their analogues is an area of active research for the development of new pain management therapies with improved side-effect profiles. The introduction of the dioxolane-protected aldehyde allows for subsequent reactions to build the characteristic fused ring system of benzomorphans.

Construction of Spirooxindole Structures with Defined Bioactivity

Spirooxindoles are a class of heterocyclic compounds characterized by a spiro-fused ring system at the 3-position of an oxindole (B195798) core. juniperpublishers.com This structural motif is found in many natural products and has been associated with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govbeilstein-journals.org

The aldehyde functionality, unmasked from the dioxolane ring of this compound derivatives, can participate in condensation reactions with isatins (indole-2,3-diones) to form the core spirooxindole framework. beilstein-journals.orgrsc.orgresearchgate.net This approach allows for the synthesis of a diverse range of spirooxindole derivatives by varying the substituents on both the isatin (B1672199) and the derivative of this compound. This modularity is crucial for structure-activity relationship (SAR) studies aimed at optimizing the biological activity of these compounds. researchgate.net

Synthesis of Novel Therapeutic Candidates (e.g., Penipyridone, Urolithin Derivatives)

The quest for novel therapeutic agents often involves the synthesis of new molecular scaffolds and the modification of known bioactive compounds. This compound has proven to be a valuable tool in these endeavors.

For example, it has been employed in the synthesis of Penipyridone, a pyridone-based natural product with potential biological activities. The synthesis leverages the reactivity of the chloroethyl group for the construction of the pyridone ring system.

More recently, this compound and its bromo-analogue have been utilized in the synthesis of derivatives of urolithins. nih.gov Urolithins are metabolites produced by the gut microbiota from ellagic acid, a compound found in pomegranates and other fruits. researchgate.netgoogle.com They have garnered significant attention for their potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. researchgate.netnih.gov By using this compound as a building block, researchers can introduce the dioxolane moiety onto the urolithin scaffold. nih.gov This modification can lead to new derivatives with altered pharmacokinetic properties and potentially enhanced biological activity, opening up new avenues for the development of urolithin-based therapeutics. nih.govnih.gov

Role in Polymer Chemistry and Materials Development

While the chloroethyl and dioxolane functional groups present in the molecule suggest potential reactivity in polymerization processes, dedicated studies outlining its behavior and utility in these contexts are not present in the surveyed scientific databases and publications.

Application as a Crosslinking Agent in Polymer Networks

Monomer in Controlled Radical and Cationic Copolymerization Strategies

Controlled or "living" polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, as well as living cationic polymerization, are cornerstone methods for synthesizing polymers with well-defined architectures. Monomers suitable for these processes must possess specific structural features, such as a vinyl group or a strained ring system that can undergo controlled polymerization.

The investigation did not yield any studies on the participation of this compound as a monomer in any controlled radical or cationic copolymerization. While research exists on the polymerization of related compounds, such as 1,3-dioxolane (B20135) itself via cationic ring-opening polymerization and various vinyl ethers, this specific derivative is not mentioned. capes.gov.brorientjchem.org The absence of a polymerizable group like a vinyl ether or a strained ring that is readily opened under controlled conditions in the common literature may explain the lack of research in this area.

Biological Activities and Pharmacological Potential of Dioxolane Containing Compounds

Anticancer and Anti-Platelet Activities of Spiro-1,3-dioxolane Derivatives

Spiro-1,3-dioxolane oxindoles, a unique class of compounds featuring a spirocyclic junction between an oxindole (B195798) and a 1,3-dioxolane (B20135) ring, have emerged as a promising scaffold in the development of therapeutic agents. mdpi.com These compounds possess a distinctive three-dimensional structure that is a common feature in many pharmacologically significant molecules. mdpi.com

Research into phosphoryl-substituted spiro-1,3-dioxolane oxindoles, synthesized through the base-catalyzed reaction of isatins with (3-hydroxyprop-1-yn-1-yl)phosphonates, has revealed significant biological activities. mdpi.com In particular, N-benzylated spirodioxolanes have demonstrated notable cytotoxic activity against the HuTu 80 human duodenum adenocarcinoma cell line. mdpi.com

In addition to their anticancer potential, certain spiro-1,3-dioxolane derivatives have exhibited noteworthy anti-platelet effects. mdpi.com The study of these compounds on platelet aggregation, induced by adenosine (B11128) diphosphate (B83284) (ADP) and collagen, has shown that some derivatives possess antiaggregational activity that surpasses that of acetylsalicylic acid. mdpi.com For instance, one 5-chloro-N-unsubstituted spirooxindole demonstrated superior anti-platelet action compared to this common anti-platelet drug. mdpi.com Many of the tested compounds also extended the lag period in platelet aggregation, which indicates an effect on the release of endogenous aggregation agonists from platelets. mdpi.com This dual activity suggests that spiro-1,3-dioxolane oxindoles are a potent scaffold for creating effective anticoagulant and anti-aggregation agents. mdpi.com

Spirooxindoles, in general, have attracted considerable attention for their anticancer properties, with many derivatives showing promising antiproliferative activity against various cancer cell lines, including those of the breast, lung, colon, and prostate. nih.govresearchgate.net Their mechanisms often involve inducing cell cycle arrest and apoptosis. researchgate.net Some spirooxindole derivatives function as potent inhibitors of the MDM2 protein, which can lead to the reactivation of the p53 tumor suppressor. nih.gov For example, SAR405838 (MI-77301) has shown high potency in activating wild-type p53 in both in vitro and in vivo models of solid tumors and leukemia. nih.gov Similarly, APG-115, another MDM2 inhibitor, has demonstrated antileukemic activity and has been investigated in clinical studies for solid tumors. nih.gov

Table 1: Investigated Activities of Spiro-1,3-dioxolane Derivatives

Compound Class Biological Activity Key Findings Reference Phosphoryl substituted spiro-1,3-dioxolane oxindoles Anticancer N-benzylated derivatives showed significant cytotoxic activity against the HuTu 80 cell line. nih.gov 5-Chloro-N-unsubstituted spirooxindoles Anti-platelet Exhibited antiaggregational activity exceeding that of acetylsalicylic acid. nih.gov SAR405838 (MI-77301) Anticancer Potent MDM2 inhibitor (Ki = 0.88 nM) that activates wild-type p53. patsnap.com APG-115 Anticancer MDM2 inhibitor with observed antileukemic activity and activity against solid tumors. patsnap.com

Evaluation of Antibacterial and Antifungal Efficacy in Novel 1,3-Dioxolane Syntheses

The 1,3-dioxolane scaffold is a cornerstone in the development of new antimicrobial agents. Numerous studies have demonstrated that synthetic derivatives of 1,3-dioxolane possess significant antibacterial and antifungal properties. nih.govnih.govresearchgate.netThe biological activity of these compounds is often linked to their structure, including the nature and position of substituents on the dioxolane ring. nih.gov A series of novel enantiomerically pure and racemic 1,3-dioxolanes were synthesized from salicylaldehyde (B1680747) and various diols. nih.govnih.govThese compounds underwent screening for their in vitro antibacterial and antifungal activities. nih.govresearchgate.netThe results indicated that most of the synthesized compounds exhibited significant activity against the Gram-positive bacteria Staphylococcus aureus and Staphylococcus epidermidis, as well as the Gram-negative bacterium Pseudomonas aeruginosa. nih.govresearchgate.netFor instance, some derivatives displayed excellent activity against S. aureus with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL. nih.govresearchgate.netOne particular compound showed perfect activity against Enterococcus faecalis with a MIC value of 625 µg/mL. nih.govresearchgate.net In terms of antifungal efficacy, the same series of compounds was tested against the yeast Candida albicans. nih.govresearchgate.netThe biological screening revealed that, with one exception, all the tested compounds showed excellent antifungal activity against this opportunistic pathogen. nih.govnih.govThis broad-spectrum activity highlights the potential of these novel 1,3-dioxolane derivatives to be developed as bioactive agents for the pharmaceutical industry. nih.govOther research has also confirmed the antifungal potential of novel amide derivatives of 1,3-dioxolane and triazole compounds containing the 1,3-dioxolane moiety. ccsenet.orgIt has been noted that the antimicrobial action of dioxolane derivatives may be associated with their antiradical activity and is dependent on their hydrophilic-hydrophobic balance. researchgate.net

Table 2: Antimicrobial Activity of Synthesized 1,3-Dioxolane DerivativesEnzyme Inhibition Studies (e.g., Human Rhinovirus 3C Protease, Phosphodiesterase II)

The 1,3-dioxolane structure has been identified as a valuable scaffold for designing enzyme inhibitors, particularly in the context of antiviral and signal transduction pathways.

Human Rhinovirus 3C Protease Inhibition: The Human Rhinovirus (HRV) 3C protease (3Cpro) is an essential enzyme for viral replication, making it a key target for antiviral drug development to treat the common cold. researchgate.netpatsnap.comResearch has focused on identifying inhibitors of this cysteine protease. patsnap.comOne study identified a novel (4R,5R)-N4-(2-((3-methoxyphenyl)amino)ethyl)-2,2-dimethyl-N5-(naphthalen-2-yl)-1,3-dioxolane-4,5-dicarboxamide as an HRV 3C protease inhibitor through virtual screening. researchgate.netSubsequent synthesis and in vitro biological evaluation of its derivatives led to the discovery of a compound with an IC₅₀ value of 2.50±0.7 µM against HRV 3C protease, marking it as a promising candidate for the development of new anti-rhinoviral drugs. researchgate.netA well-known irreversible inhibitor of HRV 3C protease, Rupintrivir, has demonstrated potent, broad-spectrum activity against all tested HRV serotypes and clinical isolates. nih.govPhosphodiesterase II Inhibition: Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. mdpi.comPDE2, in particular, has been identified as a potential therapeutic target for conditions like Alzheimer's disease. mdpi.comWhile a broad range of nitrogen-containing compounds have been developed as PDE inhibitors, there is also interest in other molecular scaffolds. frontiersin.orgResearch has led to the synthesis of dihydropyranopyrazole derivatives as potent PDE2 inhibitors, with one compound exhibiting an IC₅₀ value of 41.5 nM. mdpi.comThe pyrrolo[3,2-e]indole phosphodiesterase inhibitors PDE-I and PDE-II have also been synthesized. rsc.orgWhile the direct role of simple 1,3-dioxolane derivatives as PDE2 inhibitors is less documented, the structural versatility of the dioxolane ring suggests its potential incorporation into more complex molecules targeting this enzyme family. For instance, a new triazolopyridopyrazine-based derivative was identified as a potent PDE2A inhibitor with an IC₅₀ of 1.99 nM. nih.gov

Table 3: Dioxolane-Containing and Related Enzyme InhibitorsInvestigations in Analgesic and Neurotransmitter Receptor Antagonist Research

The 1,3-dioxolane moiety has been successfully incorporated into molecules designed to interact with the central nervous system, leading to the discovery of potent receptor antagonists and agonists with potential therapeutic applications, including pain management. nih.govzsmu.edu.uaNeurotransmitter Receptor Antagonism: A significant area of research has been the development of 1,3-dioxolane-based ligands as antagonists for α1-adrenoceptor subtypes. nih.govA series of these compounds were synthesized and evaluated for their pharmacological profiles at α1A, α1B, and α1D adrenoceptors. nih.govOne compound in this series emerged as the most potent antagonist, while another was identified as the most selective, with selectivity ratios of 162 for α1D over α1A and 324 for α1D over α1B. nih.govBinding assays confirmed these pharmacological profiles, establishing 1,3-dioxolane-based ligands as a novel class of α1-adrenoceptor antagonists. nih.govNeurotransmitter Receptor Agonism: Further research into 1,3-dioxolane-based compounds has explored their activity at serotonin (B10506) receptors. A series of 1,3-dioxolane-based 2-heteroaryl-phenoxyethylamines were synthesized and evaluated for their effects on α1-adrenoceptors and the 5-HT1A receptor. nih.govThis research led to the identification of a pyridin-4-yl derivative as a potent and selective 5-HT1A receptor agonist, with a pKi of 9.2 and a pD2 of 8.83. nih.govThis compound also demonstrated the ability to permeate an in vitro model of the blood-brain barrier and showed promising neuroprotective activity. nih.govTargeting the 5-HT1A receptor is a strategy being explored for the control of CNS disorders and pain. nih.govAnalgesic Potential: The development of compounds with analgesic properties is a critical area of pharmaceutical research. zsmu.edu.uaWhile direct studies on the analgesic properties of simple dioxolane derivatives are not extensively documented, the modulation of receptors like the 5-HT1A receptor by dioxolane-containing compounds is relevant to pain management. nih.govAdditionally, research into other heterocyclic compounds, such as derivatives of 4-R, 5-pyridine-1,2,4-triazole-3-thiols, has shown them to be a promising class for the discovery of substances with potential analgesic action. zsmu.edu.uaThe structural similarities and synthetic accessibility of dioxolane derivatives suggest their potential utility in designing novel analgesic agents.

Table 4: Receptor Activity of 1,3-Dioxolane-Based Compounds

Compound Class Target Receptor Activity Key Findings Reference 1,3-Dioxolane-based ligands α1-Adrenoceptor Subtypes (α1A, α1B, α1D) Antagonist Identified potent and selective antagonists for the α1D subtype. nih.gov 1,3-Dioxolane-based 2-heteroaryl-phenoxyethylamines 5-HT1A Receptor Agonist A pyridin-4-yl derivative was found to be a potent and selective agonist (pKi = 9.2). ccsenet.org (+)-cis-Dioxolane Muscarinic Acetylcholine (B1216132) Receptor Agonist Known as a muscarinic acetylcholine receptor agonist.

Role as Agrochemical Adjuvants and Bioavailability Enhancers

Beyond pharmaceuticals, 1,3-dioxolane derivatives have found applications in agriculture as effective adjuvants in pesticide formulations. google.comgoogle.comAdjuvants are substances added to agrochemical mixtures to enhance the efficacy of the active ingredients, such as herbicides and fungicides.

Certain 1,3-dioxolane derivatives have been developed specifically for use as pesticides themselves. google.comMore commonly, they are used to improve the performance of other active compounds. For instance, some dioxolane derivatives are used in fungicidal agents for combating fungal infections in agriculture and gardening. google.com Research has also led to the synthesis of novel 1,3-dioxolane derivatives that function as anti-seizing additives in lubricating oils, demonstrating high extreme pressure properties. researchgate.netThis suggests that the chemical stability and functionalizability of the dioxolane ring lend it to diverse industrial applications. The replacement of certain fragments in these molecules with others, like allyl or benzyl (B1604629) radicals, has been shown to improve their anti-seize properties due to better adsorption on metal surfaces. researchgate.netThis principle of modifying the dioxolane structure to enhance specific properties is analogous to its use in agrochemical formulations to improve bioavailability and efficacy.

Q & A

Q. What are the optimal synthetic routes for 2-(2-chloroethyl)-1,3-dioxolane, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound can be optimized using microwave-assisted protocols. For example, microwave irradiation at 25°C for 2 hours has been shown to achieve yields of 92–98% for structurally related dichlorocyclopropane-dioxolane derivatives (e.g., 2-(2,2-dichloro-3-methylcyclopropyl)-1,3-dioxolane) . Key variables include temperature control, solvent selection (e.g., anhydrous THF or DCM), and stoichiometric ratios of reactants. Purity can be enhanced via distillation or chromatography, with GC-MS or <sup>1</sup>H/<sup>13</sup>C NMR used to confirm structural integrity .

Q. How can researchers characterize the stereochemical configuration of this compound derivatives?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical determination, as demonstrated in studies of pyridine-based leuco-triarylmethane dyes with dioxolane moieties . Alternatively, NOESY NMR can identify spatial proximities between protons, while computational methods (e.g., DFT at B3LYP/6-31G** level) predict stable conformers and verify experimental data .

Q. What analytical techniques are critical for detecting trace impurities in this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and hyphenated techniques like GC-MS or LC-MS are essential for identifying low-abundance contaminants. For example, headspace SPME-GC-MS has been validated for detecting chlorinated propanols in aqueous matrices, achieving detection limits below 1 ppm . Additionally, <sup>31</sup>P NMR is recommended if phosphorous-containing byproducts are suspected .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in Grignard or nucleophilic substitution reactions?

- Methodological Answer : The electron-deficient chloroethyl group enhances electrophilicity, making it reactive toward Grignard reagents. For instance, 2-(2-bromoethyl)-1,3-dioxolane reacts quantitatively with 2-thiopyridyl esters to form ketone adducts (e.g., 2-[3-oxo-4(S)-(triphenylmethyl)amino-6-methylheptyl]-1,3-dioxolane) under anhydrous conditions . Solvent polarity (e.g., THF vs. ether) and temperature (−78°C to room temperature) critically modulate reaction rates and selectivity .

Q. What challenges arise in using this compound as a precursor for lactone synthesis, and how can they be mitigated?

- Methodological Answer : Impurities in homologs (e.g., this compound) can hinder lactone formation, as seen in failed attempts to generate five-membered lactones . Mitigation strategies include rigorous purification (e.g., flash chromatography) and alternative precursors like 1-(2-chloroethyl)-2,6,7-trioxabicyclo[2.2.2]octane, which successfully yields butyrolactones (37–45%) via acid-catalyzed cyclization .

Q. How can computational modeling predict the stability and degradation pathways of this compound under varying pH and temperature conditions?

- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) model hydrolysis pathways. For example, acidic conditions likely cleave the dioxolane ring via protonation of the oxygen, while basic conditions promote β-elimination of HCl. Experimental validation using kinetic studies (e.g., HPLC monitoring of degradation products) is recommended .

Q. What role does this compound play in polymer chemistry, particularly in crosslinking or copolymerization?

- Methodological Answer : The chloroethyl group acts as a reactive site for crosslinking in polyethers or polyesters. For example, radical-initiated copolymerization with ethylene oxide monomers forms thermally stable networks. FTIR and DSC are used to characterize crosslink density and glass transition temperatures (Tg), while MALDI-TOF MS analyzes copolymer composition .

Data Contradiction and Resolution

Q. Discrepancies in reported yields for this compound derivatives: How should researchers address variability in synthetic protocols?

- Methodological Answer : Contradictions often arise from differences in starting material purity or reaction scale. For example, microwave-assisted methods report higher yields than traditional heating . Researchers should replicate conditions with strict controls (e.g., inert atmosphere, anhydrous solvents) and validate results using orthogonal analytical methods (e.g., NMR and HRMS) .

Reference Table: Key Properties and Applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。